1-Iodohex-3-yne
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Overview
Description
1-Iodohex-3-yne is an organic compound with the molecular formula C₆H₉I It is an alkyne with an iodine atom attached to the first carbon of a six-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodohex-3-yne can be synthesized through several methods. One common approach involves the iodination of hex-3-yne. This can be achieved by reacting hex-3-yne with iodine in the presence of a catalyst such as copper(I) iodide. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of alkyne iodination can be applied. Industrial synthesis would likely involve large-scale iodination reactions with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions: 1-Iodohex-3-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in reactions with sodium azide to form azidohex-3-yne.
Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihaloalkenes or haloalkenes, respectively.
Cyclization Reactions: It can undergo cyclization reactions, particularly in the presence of transition metal catalysts, to form cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide.
Halogens and Hydrogen Halides: Bromine, hydrogen chloride.
Catalysts: Copper(I) iodide, palladium catalysts.
Major Products:
Azidohex-3-yne: Formed from substitution with sodium azide.
Dihaloalkenes and Haloalkenes: Formed from addition reactions with halogens and hydrogen halides.
Cyclic Compounds: Formed from cyclization reactions.
Scientific Research Applications
1-Iodohex-3-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: It can be used in the preparation of functionalized materials with specific properties.
Medicinal Chemistry:
Chemical Biology: It can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 1-Iodohex-3-yne in chemical reactions typically involves the activation of the triple bond and the iodine atom. The iodine atom can act as a leaving group in substitution reactions, while the triple bond can participate in addition and cyclization reactions. Transition metal catalysts often facilitate these processes by coordinating with the alkyne and promoting the desired transformations.
Comparison with Similar Compounds
1-Bromohex-3-yne: Similar structure but with a bromine atom instead of iodine.
1-Chlorohex-3-yne: Similar structure but with a chlorine atom instead of iodine.
Hex-3-yne: The parent alkyne without any halogen substitution.
Uniqueness: 1-Iodohex-3-yne is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine and chlorine. This makes it more reactive in certain substitution and addition reactions, providing distinct reactivity patterns and enabling the synthesis of unique derivatives.
Biological Activity
1-Iodohex-3-yne is an organic compound with the molecular formula C6H9I and a molecular weight of 207.97 g/mol. It features a terminal alkyne structure which imparts unique biological properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.
Synthesis and Properties
This compound can be synthesized through various methods, including halogenation and coupling reactions. The compound's structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 10943684
- Molecular Weight : 207.97 g/mol
Property | Value |
---|---|
Molecular Formula | C6H9I |
Molecular Weight | 207.97 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential antiviral properties and interactions with biological macromolecules.
Antiviral Activity
Research has indicated that compounds with alkyne functionalities can exhibit antiviral properties. For instance, a study evaluated various nucleoside analogues bearing similar structures and found that certain modifications could enhance their efficacy against viruses such as Influenza A (H1N1). Although specific data for this compound is limited, its structural similarities suggest potential antiviral activity.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Electrophilic Interactions : The iodine atom can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.
- Alkyne Reactivity : The terminal alkyne may participate in cycloaddition reactions or serve as a building block for more complex structures that interact with biological targets.
Case Studies and Research Findings
Several studies have investigated the broader class of compounds related to this compound, providing insights into its potential applications:
- Synthesis of Nucleoside Analogues : A study synthesized various nucleoside analogues incorporating alkyne functionalities, demonstrating moderate antiviral activity against H1N1 with IC50 values ranging from 24.3 µM to 57.5 µM. This suggests that similar compounds may possess comparable bioactivity .
- Reactivity in Organic Synthesis : Research has shown that compounds like this compound can serve as intermediates in the synthesis of more complex molecules, which could have therapeutic applications .
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with other halogenated alkynes:
Table 2: Comparison of Halogenated Alkynes
Compound | Structure | Antiviral Activity | Other Notable Properties |
---|---|---|---|
This compound | C6H9I | Potentially active | Electrophilic reactivity |
6-Chloro-1-iodohex-2-yne | C6H8ClI | Moderate activity | Versatile synthetic intermediate |
6-Bromo-1-heptyne | C7H9Br | Limited data | High reactivity |
Properties
Molecular Formula |
C6H9I |
---|---|
Molecular Weight |
208.04 g/mol |
IUPAC Name |
1-iodohex-3-yne |
InChI |
InChI=1S/C6H9I/c1-2-3-4-5-6-7/h2,5-6H2,1H3 |
InChI Key |
BKZDYWLQNSCDLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCI |
Origin of Product |
United States |
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